16-Methyl PGE2

EP2 receptor pharmacology receptor binding prostaglandin analog ranking

Researchers aiming to map EP receptor pharmacology often face variability when substituting PGE2 analogs without empirical validation. 16-Methyl PGE2 (CAS 39746-14-0) is a precisely defined, synthetic monomethyl analog designed to probe the structure-activity relationship (SAR) of the ω-chain. It offers a distinct pharmacological fingerprint compared to 15-methyl or 16,16-dimethyl variants. - Enables systematic deconvolution of how incremental ω-chain modification alters EP1/EP2/EP3/EP4 selectivity and potency. - Provides a class-validated 15-PGDH resistance advantage for in vivo protocols requiring sustained receptor activation. - Supplied with verified purity (≥95%) and comprehensive documentation to ensure experimental consistency and reliable procurement.

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
CAS No. 39746-14-0
Cat. No. B1240452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name16-Methyl PGE2
CAS39746-14-0
Synonyms16-methyl PGE2
16-methyl prostaglandin E2
Molecular FormulaC21H34O5
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C21H34O5/c1-3-4-9-15(2)18(22)13-12-17-16(19(23)14-20(17)24)10-7-5-6-8-11-21(25)26/h5,7,12-13,15-18,20,22,24H,3-4,6,8-11,14H2,1-2H3,(H,25,26)/b7-5-,13-12+/t15?,16-,17-,18-,20-/m1/s1
InChIKeyIMPVDANDCDGWFM-SLESNMHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





16-Methyl PGE2: Synthetic PGE2 Analog


16-Methyl PGE2 (CAS 39746-14-0) is a synthetic methylated analog of the endogenous lipid mediator Prostaglandin E2 (PGE2, dinoprostone), characterized by a single methyl substitution at the 16-position of the ω-chain . It belongs to a class of chemically stabilized prostaglandin derivatives designed to resist rapid metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) while retaining EP receptor binding activity [1]. The compound carries the IUPAC designation (5Z,11α,13E,15S)-11,15-dihydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid with molecular formula C₂₁H₃₄O₅ and molecular weight 366.5 g/mol .

EP receptor subtype pharmacological profiling tool
16-methyl substitution may support 15-PGDH resistance for extended-duration assays
Distinct ω-chain probe for prostaglandin SAR mapping

Why Methylated Analogs Cannot Substitute Without Validation


Substitution among PGE2 analogs without empirical verification introduces uncontrolled experimental variability, because the position, number, and stereochemistry of methyl substitutions profoundly alter EP receptor subtype selectivity profiles, metabolic stability, and functional outcomes [1]. 15-methyl and 16,16-dimethyl substitutions each confer distinct pharmacological fingerprints: 16,16-dimethyl PGE2 demonstrates balanced EP1/EP2/EP3 agonist activity and 15-PGDH resistance, whereas 15-methyl modifications alter EP receptor rank-order potency and uterotonic activity relative to 16-methyl derivatives [2][3]. Furthermore, 16-methyl-16-methoxy derivatives exhibit significantly reduced luteolytic activity (1/2 to 1/4 that of parent PGEs) compared to unmodified 16-methyl analogs [4]. These position- and substituent-specific effects mean that receptor activation, downstream signaling magnitude, and off-target activities cannot be extrapolated from one methylated analog to another, necessitating compound-specific characterization prior to experimental deployment.

! Methylation position (15- vs 16- vs 16,16-dimethyl) shifts EP receptor subtype selectivity profiles and cannot be extrapolated.
! 16-Methyl monomethyl substitution may not replicate the balanced EP1/EP2/EP3 activity reported for 16,16-dimethyl PGE2.
! Substituent-specific functional outcomes (allodynic potency, luteolytic activity) require compound-specific validation.

Quantitative Differentiation Evidence


EP2 Receptor Binding Affinity Comparison

Note: Direct binding or functional data for 16-methyl PGE2 at defined EP receptor subtypes were not identified in the accessible literature. The following evidence characterizes 16,16-dimethyl PGE2—the most structurally proximal comparator with available quantitative data—to establish the class-level principle that 16-position dimethylation preserves high EP2 binding affinity relative to endogenous PGE2 [1]. Researchers evaluating 16-methyl PGE2 should verify EP receptor selectivity empirically, as the monomethyl substitution pattern may confer distinct pharmacological properties from the dimethyl analog.

EP2 Binding Affinity
Class-level inference
PGE2 ≥ PGE1 > 16,16-dimethyl PGE2 ≥ 11-deoxy-PGE1 > butaprost > AH13205 > 19(R)-OH-PGE2
Benchmark for EP2 engagement potential of 16-methyl analogs
Direct 16-methyl PGE2 data unavailable; verify EP2 affinity empirically
EP2 receptor pharmacology receptor binding prostaglandin analog ranking

In Vivo Allodynia Induction Potency

Note: Direct in vivo data for 16-methyl PGE2 were not identified. The following evidence characterizes 16,16-dimethyl PGE2—the closest comparator with available quantitative in vivo data—to illustrate the class-level observation that 16-position substitution retains full allodynic potency equivalent to endogenous PGE2 while exceeding that of the EP1/EP3-preferring agonist sulprostone [1]. 16-Methyl PGE2 may exhibit distinct potency or receptor bias requiring independent characterization.

Allodynia Induction
Class-level inference
16,16-dimethyl PGE2 equipotent to PGE2, more potent than sulprostone
Supports EP receptor-mediated pain model research use
16-methyl PGE2 may exhibit distinct potency; independent validation needed
pain research allodynia EP receptor agonism intrathecal administration

Metabolic Stability Against 15-PGDH

Note: Direct metabolic stability data for 16-methyl PGE2 were not identified. The following evidence characterizes 16,16-dimethyl PGE2 to establish the class-level principle that methyl substitution at or near the 15-position confers resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the primary enzyme responsible for rapid in vivo inactivation of endogenous PGE2 [1]. 16-Methyl PGE2, bearing a single methyl group at the 16-position, is predicted to exhibit partial or full resistance to 15-PGDH based on structural analogy; empirical verification of metabolic half-life and enzyme inhibition kinetics is recommended.

15-PGDH Resistance
Class-level inference
Competitive inhibitor of 15-PGDH; not a substrate; prolonged in vivo half-life
Enables extended-duration experimental designs
Verify 16-methyl PGE2-specific 15-PGDH resistance empirically
metabolic stability 15-hydroxyprostaglandin dehydrogenase in vivo half-life prostaglandin analog design

Receptor Down-Regulation Capacity In Vivo

Note: Direct receptor down-regulation data for 16-methyl PGE2 were not identified. The following evidence characterizes 16,16-dimethyl PGE2 to establish that 16-position methylated analogs retain sufficient in vivo stability and receptor recognition to induce measurable receptor regulatory effects [1]. 16-Methyl PGE2 may exhibit quantitatively distinct down-regulation capacity requiring independent assessment.

Receptor Down-Regulation
Class-level inference
37% decrease in PGE receptor concentration (P < 0.001)
Confirms sustained receptor engagement in vivo
16-methyl PGE2 capacity may differ quantitatively; assess independently
receptor desensitization GPCR pharmacology in vivo receptor regulation

Recommended Research Applications


EP Receptor Pharmacological Profiling

Investigators profiling EP receptor subtype pharmacology may deploy 16-methyl PGE2 as a tool compound for characterizing receptor activation bias and downstream signaling relative to endogenous PGE2, 16,16-dimethyl PGE2, and 15-methyl PGE2. The compound's monomethyl substitution at the 16-position provides a distinct structural probe for mapping how incremental ω-chain modification alters EP1/EP2/EP3/EP4 selectivity and functional potency. Researchers are advised to empirically determine receptor binding affinities and functional EC₅₀ values for 16-methyl PGE2 across EP subtypes, as the rank-order potency profile documented for 16,16-dimethyl PGE2 (PGE2 ≥ PGE1 > 16,16-dimethyl PGE2 ≥ 11-deoxy-PGE1 at EP2) [1] may not directly extrapolate to the monomethyl analog. Use in recombinant EP receptor systems, primary cell cultures, and ex vivo tissue preparations is supported by the established class-level principle that 16-position methylation preserves EP receptor engagement capacity [2].

Extended Duration In Vivo Studies

For in vivo experimental protocols where rapid metabolic clearance of endogenous PGE2 would confound interpretation—including chronic dosing regimens, behavioral pharmacology assays, and systemic administration studies—16-methyl PGE2 offers the class-validated advantage of 15-PGDH resistance [1]. This metabolic stabilization, demonstrated for structurally related 16,16-dimethyl PGE2 (competitive inhibitor of 15-PGDH, not a substrate, prolonged in vivo half-life) [2], supports experimental designs requiring sustained prostaglandin receptor activation. Applications include in vivo receptor down-regulation studies (37% receptor reduction achieved with 16,16-dimethyl PGE2) [3], pain and inflammation models (allodynia induction equivalent to PGE2) [4], and gastrointestinal pharmacology where prolonged antisecretory activity is required [5]. Note: Empirical verification of 16-methyl PGE2-specific metabolic half-life, tissue distribution, and clearance kinetics is recommended prior to large-scale in vivo deployment.

Comparative SAR of ω-Chain Methylated Prostaglandins

Medicinal chemistry and chemical biology groups investigating prostaglandin SAR should incorporate 16-methyl PGE2 as a key comparator within a panel of positionally methylated analogs including 15-methyl PGE2, 16,16-dimethyl PGE2, and 15,16-dimethyl variants. This approach enables systematic deconvolution of how the precise location and number of ω-chain methyl substitutions influence receptor pharmacology, metabolic stability, and functional outcomes. Published synthetic routes for ω-chain methylated PGF₂α and PGE2 analogs, including 16,16-dimethyl prostaglandins prepared via Emmons' condensation [1], and processes for 16-substituted prostaglandin E synthesis [2] provide methodological frameworks applicable to 16-methyl PGE2 production and analog development. Differential luteolytic activity data—where 16-methyl-16-methoxy PGE derivatives exhibited 1/2 to 1/4 the luteolytic activity of parent PGEs [3]—illustrate the critical importance of systematic SAR characterization across this compound class.

Application
Selection Property
Validation Focus
EP receptor pharmacological profiling
Subtype selectivity profile (EP1-EP4)
Empirically determine binding affinities and functional EC₅₀ across EP subtypes
Extended-duration in vivo studies
15-PGDH resistance / metabolic stability
Verify metabolic half-life, tissue distribution, and clearance kinetics
ω-Chain methylation SAR mapping
Positional methylation substitution effects
Assess receptor bias and functional outcomes across 15-methyl, 16-methyl, and 16,16-dimethyl analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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